BENGHE Foundational & Exploratory

Check Availability & Pricing

6-methyl-1H-pyrrolo[3,2-c]pyridine chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B065541

An In-depth Technical Guide to the Chemical Properties of 6-methyl-1H-pyrrolo[3,2-
c]pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis,
and medicinal chemistry applications of 6-methyl-1H-pyrrolo[3,2-c]pyridine. The 1H-
pyrrolo[3,2-c]pyridine core, a key isomer of azaindole, represents a privileged scaffold in
modern drug discovery, forming the foundation for potent kinase inhibitors and microtubule-
targeting agents. Due to the limited availability of direct experimental data for the 6-methyl
derivative, this guide synthesizes information from authoritative studies on closely related
analogs to provide a robust and scientifically grounded overview. We will detail validated
synthetic pathways to the core scaffold, discuss strategies for its derivatization, present
representative analytical data, and explore its reactivity and therapeutic potential. This
document is intended for researchers, medicinal chemists, and drug development
professionals seeking to leverage the unique chemical characteristics of this important
heterocyclic system.

Introduction to the 1H-pyrrolo[3,2-c]pyridine
Scaffold
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Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds that
feature a pyrrole ring fused to a pyridine ring. Their structural resemblance to indole, combined
with the hydrogen bonding capabilities and modified electronic profile imparted by the pyridine
nitrogen, makes them highly valuable pharmacophores.[1] The specific arrangement of the
nitrogen atoms defines six possible isomers, each with distinct chemical and biological
properties.

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a particularly promising
core in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit potent
biological activity, including the inhibition of FMS kinase, a target for anticancer and anti-
inflammatory therapies.[2] More recently, comprehensive studies have demonstrated that 1H-
pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization by
binding to the colchicine site, highlighting their potential as a new class of anticancer agents.[3]

[4]

This guide focuses specifically on 6-methyl-1H-pyrrolo[3,2-c]pyridine, providing a detailed
examination of its chemical properties, a validated synthetic approach to its parent structure,
and an analysis of its potential in drug design, grounded in the latest scientific literature.

Molecular Structure and Physicochemical
Properties

The foundational step in understanding the utility of a chemical entity is a thorough
characterization of its core structure and physicochemical properties. While extensive
experimental data for 6-methyl-1H-pyrrolo[3,2-c]pyridine is not publicly documented, we can
compile its fundamental attributes and predicted properties based on computational models
and available data for the parent scaffold.

Caption: Chemical structure and IUPAC numbering of 6-methyl-1H-pyrrolo[3,2-c]pyridine.

Table 1: Physicochemical Properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine
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Property Value Source

6-methyl-1H-pyrrolo[3,2-

IUPAC Name clpyridine PubChem
Molecular Formula CsHsNz2 [5]
Molecular Weight 132.16 g/mol [6]
Monoisotopic Mass 132.06874 Da [5]
CAS Number 10313151 (CID) [5]
Canonical SMILES CC1=CC2=C(C=CN2)C=N1 [5]
InChl Key PCAVQKASMKODDC- 5]
UHFFFAOYSA-N

Predicted XlogP 1.4 [5]
Predicted CCS ([M+H]*) 123.3 A2 [5]
Appearance Solid (predicted)

Store under inert gas (Nitrogen
Storage [7]
or Argon) at 2-8°C

Synthesis and Derivatization Strategies

A robust and versatile synthetic route is paramount for the exploration of a chemical scaffold.
While a direct synthesis for the 6-methyl derivative is not explicitly published, a highly effective
multi-step synthesis for the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been
validated, providing a clear pathway to the target compound and its analogs.[3]

Validated Synthesis of the 6-Bromo-1H-pyrrolo[3,2-
c]pyridine Intermediate

The causality behind this experimental design lies in its use of commercially available starting
materials and high-yielding, well-understood chemical transformations. The workflow proceeds
through nitration, activation, and a reductive cyclization to construct the bicyclic core.
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Caption: Synthetic workflow for the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.
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Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)[3]

e Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add
m-chloroperbenzoic acid (m-CPBA). Stir the reaction until completion to yield 2-bromo-5-
methylpyridine-1-oxide (12).

e Step 2: Nitration. Carefully add compound 12 to a mixture of fuming nitric acid and sulfuric
acid at a controlled temperature. This electrophilic aromatic substitution introduces a nitro
group at the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). The N-oxide
group directs the nitration to the C4 position.

e Step 3: Enamine Formation. React compound 13 with N,N-dimethylformamide dimethyl
acetal (DMF-DMA) in N,N-dimethylformamide at elevated temperature (e.g., 120 °C). This
step converts the methyl group into a reactive enamine intermediate (14).

o Step 4: Reductive Cyclization. Treat the enamine intermediate 14 with iron powder in acetic
acid. The iron reduces the nitro group to an amine, which then undergoes spontaneous
intramolecular cyclization onto the enamine, followed by elimination, to form the pyrrole ring,
yielding the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).

Proposed Synthesis of 6-methyl-1H-pyrrolo[3,2-
c]pyridine
With the 6-bromo intermediate (15) in hand, the target 6-methyl derivative can be readily

accessed via standard palladium-catalyzed cross-coupling reactions.

e Suzuki Coupling: Reacting 15 with methylboronic acid or a suitable derivative in the
presence of a palladium catalyst (e.g., Pd(PPhs)4) and a base (e.g., K2COs or Cs2CO3)
would furnish 6-methyl-1H-pyrrolo[3,2-c]pyridine.

« Stille Coupling: Alternatively, coupling with trimethylstannane or a similar organotin reagent
under palladium catalysis would also yield the desired product.

Derivatization Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is highly amenable to further modification, making it ideal
for generating chemical libraries for structure-activity relationship (SAR) studies:
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» N-1 Position: The pyrrole nitrogen is nucleophilic and can be readily arylated or alkylated. A
common method involves Ulimann coupling with an aryl boronic acid using copper(ll) acetate

as a catalyst.[3]

e C-6 Position: The 6-bromo intermediate is a versatile handle for introducing a wide array of
substituents via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.

[3][4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized
compound. While the specific spectra for 6-methyl-1H-pyrrolo[3,2-c]pyridine are not
published, we can present representative data from closely related analogs to establish the
expected chemical shifts and fragmentation patterns. The data below is for derivatives
synthesized and characterized by Wang et al.[3][4]

Table 2: Representative Spectroscopic Data for 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine
Analogs

Key *H NMR Signals (500
Compound HRMS [M+H]*
MHz, CDCIs) 6 ppm

9.10 (s, 1H), 8.08-7.91 (m,

2H), 7.80 (s, 1H), 7.47 (t, 2H),  Calcd: 361.1552, Found:
7.38 (m, 2H), 6.80 (d, 1H), 361.1556

6.71 (s, 2H)

6-phenyl-1-(3,4,5-
trimethoxyphenyl)-1H-
pyrrolo[3,2-c]pyridine[4]

9.09 (s, 1H), 7.96 (d, 2H), 7.76

(s, 1H), 7.39 (d, 1H), 7.19 (d, Calcd: 375.1709, Found:
1H), 6.80 (d, 1H), 6.70 (s, 2H),  375.1709

2.42 (s, 3H, -CHs)

6-(m-tolyl)-1-(3,4,5-
trimethoxyphenyl)-1H-
pyrrolo[3,2-c]pyridine[3]

Predicted *H NMR Profile for 6-methyl-1H-pyrrolo[3,2-
c]pyridine

Based on the data above and general principles, the *H NMR spectrum in a solvent like DMSO-

de would be expected to show:
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e Abroad singlet for the pyrrole N-H proton (H1) at a downfield chemical shift (>11 ppm).
 Distinct signals for the aromatic protons on the pyridine (H4, H7) and pyrrole (H2, H3) rings.

o A characteristic singlet for the methyl group protons at the C6 position, likely in the range of &
2.4-2.6 ppm, as seen in the 6-(m-tolyl) analog.[3]

Protocol 2: Standardized Analytical Workflow
This protocol ensures the generation of reliable and reproducible data for structural verification.

e Sample Preparation:

o NMR: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs). Transfer the solution to a 5 mm NMR
tube.

o MS: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like
methanol or acetonitrile. Dilute this solution to the low pg/mL or ng/mL range for analysis.

e NMR Spectroscopy:

o Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 400
MHz or higher.

o Process the raw data (FID) using appropriate software. This must include Fourier
transformation, phase correction, baseline correction, and referencing to the residual
solvent peak.

o High-Resolution Mass Spectrometry (HRMS):

o Analyze the diluted sample using an ESI-TOF or ESI-Orbitrap mass spectrometer to
determine the accurate mass.

o Operate in positive ion mode to detect the [M+H]* adduct.

o Confirm that the measured mass is within a 5 ppm error tolerance of the calculated exact
mass for the molecular formula CsHaN2".
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Chemical Reactivity and Stability

The reactivity of 6-methyl-1H-pyrrolo[3,2-c]pyridine is a composite of its constituent pyrrole
and pyridine rings.

¢ Pyrrole Ring: The 5-membered ring is electron-rich and thus susceptible to electrophilic
attack. However, its reactivity is somewhat attenuated by the electron-withdrawing effect of
the fused pyridine ring. The N-H proton is weakly acidic (pKa = 17) and can be removed by a
strong base to generate an anion for subsequent N-alkylation or N-arylation.

e Pyridine Ring: The pyridine nitrogen atom (N5) is basic and serves as a hydrogen bond
acceptor. The ring itself is electron-deficient, making it generally resistant to electrophilic
substitution but potentially susceptible to nucleophilic aromatic substitution, particularly if
further activated by electron-withdrawing groups.

o Methyl Group: The C6-methyl group can potentially undergo oxidation or be used as a
handle for further functionalization via radical halogenation, although this would likely be less
selective than cross-coupling approaches.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent
potential degradation, as pyrrolic compounds can be sensitive to air and light.[7]

Applications in Drug Discovery and Medicinal
Chemistry

The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated "hinge-binding™ motif for various protein
kinases and has proven to be a highly effective core for developing potent, targeted
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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